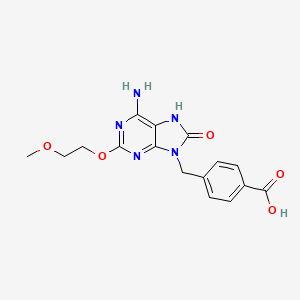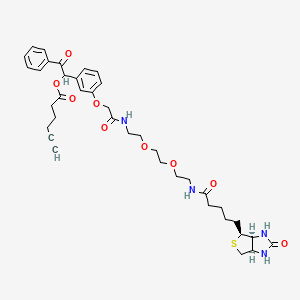
4,7-dimethoxy-1-methyl-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-dimethoxy-1-methyl-2(1H)-quinolinone is a heterocyclic compound belonging to the quinoline family. It is characterized by the presence of two methoxy groups at positions 4 and 7, a methyl group at position 1, and a quinolinone core. This compound is of interest due to its potential biological and pharmaceutical activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-1-methyl-2(1H)-quinolinone typically involves the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates. This reaction can be carried out in the presence of phosphorus oxychloride (POCl3) or diphenyl ether as solvents . The reaction conditions often require heating to facilitate the formation of the quinolinone core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-dimethoxy-1-methyl-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require the presence of strong acids or bases to facilitate the replacement of the methoxy groups.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with different functional groups, which can exhibit diverse biological activities.
Applications De Recherche Scientifique
4,7-dimethoxy-1-methyl-2(1H)-quinolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Medicine: Due to its potential biological activities, it is being investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of 4,7-dimethoxy-1-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolone: This compound has a hydroxyl group at position 4 instead of a methoxy group.
6,7-Dimethoxy-1-methyl-2-quinolinone: Similar to 4,7-dimethoxy-1-methyl-2(1H)-quinolinone but with methoxy groups at positions 6 and 7.
4,7-Dihydroxy-1-methyl-2-quinolinone: This compound has hydroxyl groups at positions 4 and 7 instead of methoxy groups.
Uniqueness
This compound is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. The presence of methoxy groups can enhance the compound’s ability to interact with biological targets, making it a valuable compound for further research.
Propriétés
Formule moléculaire |
C12H13NO3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
4,7-dimethoxy-1-methylquinolin-2-one |
InChI |
InChI=1S/C12H13NO3/c1-13-10-6-8(15-2)4-5-9(10)11(16-3)7-12(13)14/h4-7H,1-3H3 |
Clé InChI |
SXFIYFZKRCNLLT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=C2)OC)C(=CC1=O)OC |
SMILES canonique |
CN1C2=C(C=CC(=C2)OC)C(=CC1=O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







